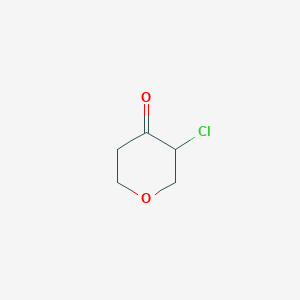

3-Chloro-tetrahydro-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-tetrahydro-pyran-4-one is a chemical compound with the CAS Number: 160427-98-5 . It has a molecular weight of 134.56 . The compound is a white solid and is used as an intermediate in organic chemistry .

Synthesis Analysis

Tetrahydro-4H-pyran-4-one has been prepared in a two-stage process from 3-chloropropionyl chloride, with an overall yield of 45% . It is also used in the synthesis of various compounds using an atom-economic approach .

Molecular Structure Analysis

The InChI code for 3-Chloro-tetrahydro-pyran-4-one is 1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 . This indicates that the compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Chemical Reactions Analysis

Tetrahydro-4H-pyran-4-one is used in the synthesis of various compounds . It undergoes condensation reactions in the preparation of dipeptides and spiroimidazolones . It is also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .

科学的研究の応用

Multicomponent Reaction (MCR) Approach

3-Chloro-tetrahydro-pyran-4-one can be used in the synthesis of pyran derivatives via a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Biological and Pharmaceutical Properties

Pyran derivatives, including 3-Chloro-tetrahydro-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties. They are known for their anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Synthesis of Symmetric Tetra Substituted Methanes

3-Chloro-tetrahydro-pyran-4-one is employed in the preparation of symmetric tetra substituted methanes . This process involves the use of the methyl enol ether as a useful protecting agent for alcohols .

Atom-Economic Approach

3-Chloro-tetrahydro-pyran-4-one is used in the synthesis of various compounds using an atom-economic approach . This approach is beneficial as it minimizes waste and is more environmentally friendly .

Ruthenium-Catalyzed Coupling Reaction

3-Chloro-tetrahydro-pyran-4-one can be used in a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .

Organic Precursor

3-Chloro-tetrahydro-pyran-4-one serves as an organic precursor in the field of synthetic chemistry . It contributes to the formation of privileged heterocyclic scaffolds with enhanced biological activity .

作用機序

Target of Action

Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties

Mode of Action

It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Biochemical Pathways

Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .

Result of Action

Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .

Safety and Hazards

While specific safety and hazard information for 3-Chloro-tetrahydro-pyran-4-one is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and all sources of ignition should be removed .

特性

IUPAC Name |

3-chlorooxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAJPZAYADBSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447542 |

Source

|

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-tetrahydro-pyran-4-one | |

CAS RN |

160427-98-5 |

Source

|

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)